

[2-(Aminomethyl)phenyl]acetic acid chemical properties

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Compound of Interest

Compound Name:	[2-(Aminomethyl)phenyl]acetic Acid
Cat. No.:	B056386

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Technical Guide: [2-(Aminomethyl)phenyl]acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

[2-(Aminomethyl)phenyl]acetic acid, a substituted derivative of phenylacetic acid, is a molecule of significant interest in the fields of medicinal chemistry and drug development. Its structural motifs, featuring both a carboxylic acid and a primary amine, make it a versatile building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known biological significance of **[2-(Aminomethyl)phenyl]acetic acid**, presenting data in a structured format to facilitate research and development.

Core Chemical Properties

The fundamental chemical and physical properties of **[2-(Aminomethyl)phenyl]acetic acid** are summarized in the tables below. This data is essential for its handling, characterization, and application in experimental settings.

Table 1: General and Physical Properties

Property	Value	Source
IUPAC Name	[2-(Aminomethyl)phenyl]acetic acid	N/A
CAS Number	40851-65-8	N/A
Molecular Formula	C ₉ H ₁₁ NO ₂	N/A
Molecular Weight	165.19 g/mol	N/A
Appearance	White to off-white crystalline solid	[1]
Melting Point	Not available	N/A
Boiling Point	Not available	N/A
Solubility	Soluble in aqueous solutions	[1]

Table 2: Spectroscopic Data Availability

Spectroscopic Data	Availability	Source
¹ H NMR	Available	[2]
¹³ C NMR	Available	[2]
Infrared (IR)	Available	[2] [3]
Mass Spectrometry (MS)	Available	[2]

Note: While the availability of spectroscopic data is indicated by commercial suppliers, the actual spectra were not publicly accessible in the conducted research. Researchers should consult the cited sources for direct access.

Experimental Protocols

Synthesis of [2-(Aminomethyl)phenyl]acetic Acid

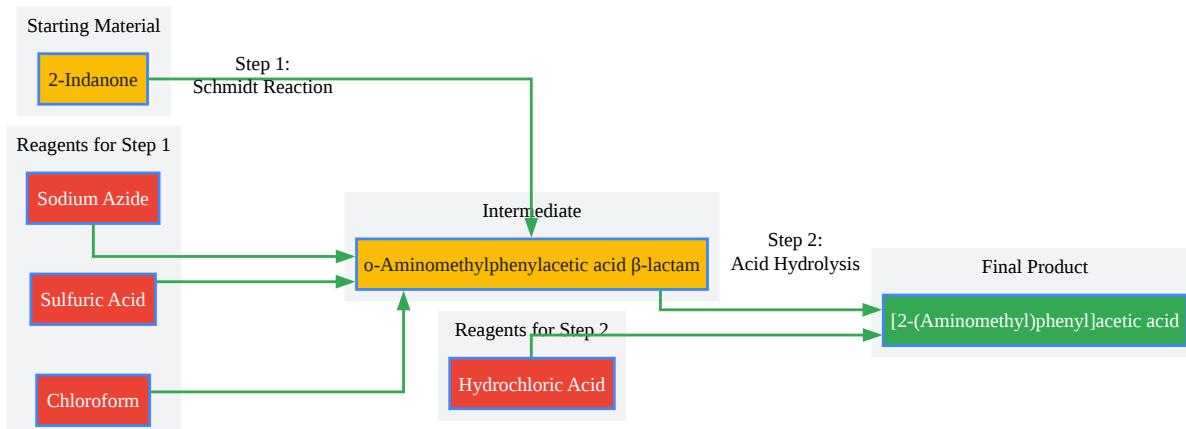
A documented method for the synthesis of o-aminomethylphenylacetic acid, a synonym for the target compound, involves a two-step process starting from 2-indanone.[\[4\]](#) This procedure provides a viable route for laboratory-scale production.

Step 1: Synthesis of o-Aminomethylphenylacetic acid β -lactam

- In a reaction vessel equipped with a stirrer and a dropping funnel, suspend 2-indanone (0.186 mole) and sodium azide (0.4 mole) in 1 liter of chloroform.
- While stirring, add 100 ml of concentrated sulfuric acid dropwise, maintaining the reaction temperature between 33-37°C.
- After the addition is complete, continue stirring at room temperature for an additional 2 hours.
- Pour the reaction mixture into 800 g of crushed ice.
- Separate the chloroform layer. Extract the aqueous phase three times with 300 ml portions of chloroform.
- The resulting lactam can be purified by recrystallization.

Step 2: Hydrolysis to [2-(Aminomethyl)phenyl]acetic acid

- Reflux the o-aminomethylphenylacetic acid β -lactam (0.05 mole) in 50 ml of concentrated hydrochloric acid for 3 hours.
- Treat the reaction mixture with 1.0 g of activated carbon and filter.
- Concentrate the filtrate to dryness under reduced pressure to yield the hydrochloride salt of the product.
- The final product can be obtained by recrystallization from aqueous acetone.

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Caption: Synthetic workflow for **[2-(Aminomethyl)phenyl]acetic acid**.

Biological Significance and Applications

[2-(Aminomethyl)phenyl]acetic acid serves as a key intermediate in the synthesis of various biologically active molecules. Its structural similarity to the neurotransmitter γ -aminobutyric acid (GABA) suggests its potential as a GABA analogue, a class of compounds with applications in treating neurological disorders.^[5]

Role as a PROTAC Linker

Recent studies have identified **[2-(Aminomethyl)phenyl]acetic acid** as a component of Proteolysis Targeting Chimeras (PROTACs). Specifically, it has been used as a linker in the synthesis of a PROTAC targeting Protein Tyrosine Phosphatase 1B (PTP1B) and T-cell Protein Tyrosine Phosphatase (TC-PTP), which have implications for cancer immunotherapy.^[6]

Intermediate in Antibiotic Synthesis

This compound is a known precursor in the industrial synthesis of Ceforanide, a second-generation cephalosporin antibiotic. This highlights its importance in the pharmaceutical manufacturing sector.

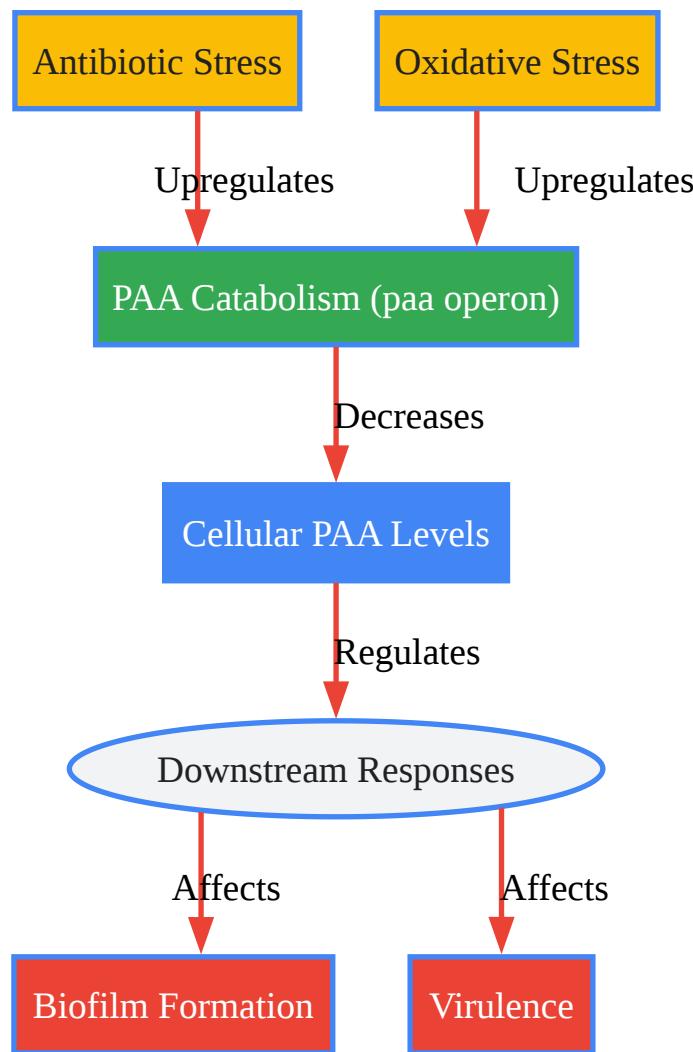
Potential as a GABA Analogue

The structural resemblance of **[2-(Aminomethyl)phenyl]acetic acid** to GABA suggests it may interact with GABA receptors or transporters. GABA analogues are a well-established class of drugs used to treat epilepsy, anxiety, and neuropathic pain.^[5] Further research is warranted to explore the specific activity of this compound at GABAergic synapses.

Signaling Pathways

While specific signaling pathways directly modulated by **[2-(Aminomethyl)phenyl]acetic acid** are not yet fully elucidated, the biological activities of its parent compound, phenylacetic acid (PAA), offer valuable insights. PAA is known to function as a signaling molecule in both plants and bacteria.^{[7][8]} In the bacterium *Acinetobacter baumannii*, the PAA catabolic pathway is involved in regulating responses to antibiotic and oxidative stress.^[8]

The diagram below illustrates a potential signaling cascade based on the known activity of PAA, which could serve as a starting point for investigating the specific effects of its aminomethyl derivative.



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Caption: Putative signaling pathway influenced by PAA levels.

Conclusion

[2-(Aminomethyl)phenyl]acetic acid is a compound with established utility as a synthetic intermediate and emerging potential in the design of novel therapeutics, such as PROTACs. Its chemical properties make it a versatile scaffold, and its structural relationship to known bioactive molecules, including GABA, suggests a range of possible pharmacological activities that merit further investigation. The experimental protocols and data compiled in this guide are intended to support and accelerate ongoing research into this promising molecule.

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